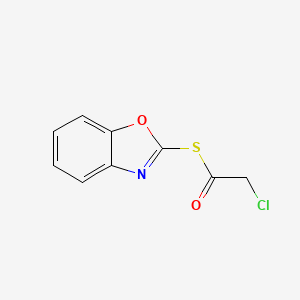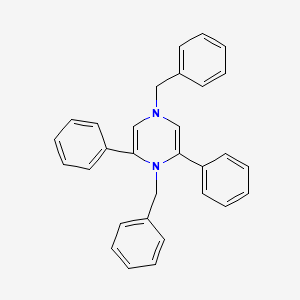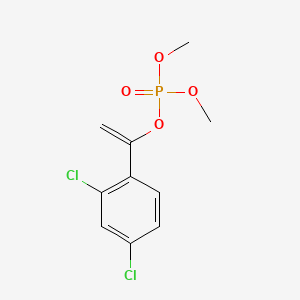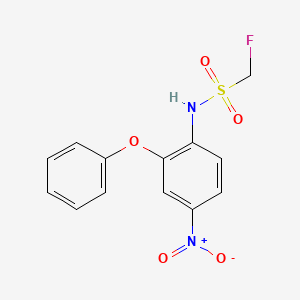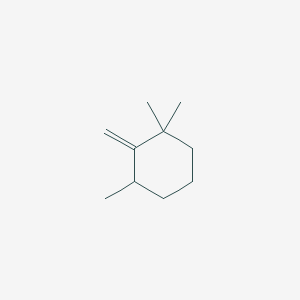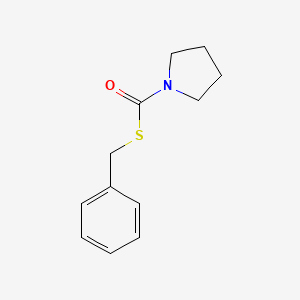
S-benzyl 1-pyrrolidinecarbothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-benzyl 1-pyrrolidinecarbothioate: is an organic compound with the molecular formula C12H15NOS . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a benzyl group attached to the sulfur atom of the carbothioate moiety. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-benzyl 1-pyrrolidinecarbothioate typically involves the reaction of pyrrolidine with benzyl isothiocyanate. The reaction proceeds under mild conditions, often in the presence of a base such as triethylamine, to facilitate the nucleophilic attack of the nitrogen atom on the isothiocyanate group. The reaction can be summarized as follows:
Pyrrolidine+Benzyl isothiocyanate→S-benzyl 1-pyrrolidinecarbothioate
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: S-benzyl 1-pyrrolidinecarbothioate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the carbothioate group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various alkyl or aryl derivatives.
Applications De Recherche Scientifique
Chemistry: S-benzyl 1-pyrrolidinecarbothioate is used as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: In biological research, this compound may be used as a probe to study enzyme mechanisms, particularly those involving sulfur-containing substrates. Its derivatives could also have potential therapeutic applications, although specific uses are still under investigation.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique reactivity makes it a valuable intermediate in the synthesis of various functional compounds.
Mécanisme D'action
The mechanism of action of S-benzyl 1-pyrrolidinecarbothioate involves its interaction with nucleophiles and electrophiles. The sulfur atom in the carbothioate group can act as a nucleophile, participating in substitution and addition reactions. The benzyl group can stabilize reaction intermediates through resonance, facilitating various chemical transformations.
Comparaison Avec Des Composés Similaires
S-benzyl 1-piperidinecarbothioate: Similar structure but with a six-membered piperidine ring instead of a five-membered pyrrolidine ring.
S-benzyl 1-pyrrolidinecarbodithioate: Contains an additional sulfur atom in the carbodithioate group.
S-benzyl 1-pyrrolidinecarboxylate: Contains an oxygen atom instead of sulfur in the carboxylate group.
Uniqueness: S-benzyl 1-pyrrolidinecarbothioate is unique due to the presence of the carbothioate group, which imparts distinct reactivity compared to its oxygen or dithio analogs
Propriétés
Numéro CAS |
51861-49-5 |
|---|---|
Formule moléculaire |
C12H15NOS |
Poids moléculaire |
221.32 g/mol |
Nom IUPAC |
S-benzyl pyrrolidine-1-carbothioate |
InChI |
InChI=1S/C12H15NOS/c14-12(13-8-4-5-9-13)15-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2 |
Clé InChI |
FMPSNJKAXKOFFH-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C(=O)SCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


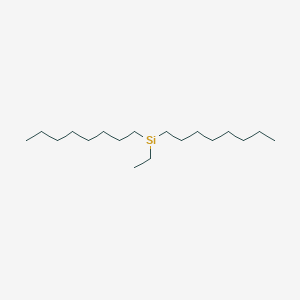
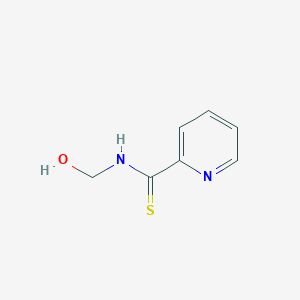
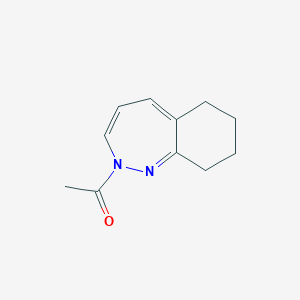
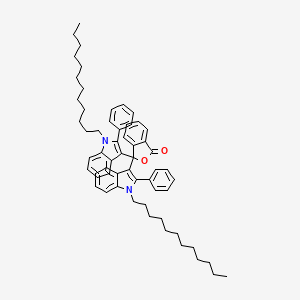


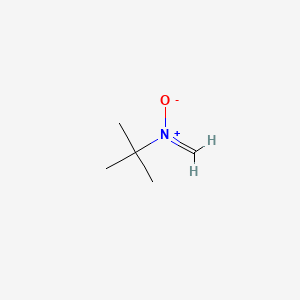
![1-Isocyanato-4-[(4-isocyanatophenyl)methyl]benzene;2-methyloxirane;oxirane;propane-1,2,3-triol](/img/structure/B14661169.png)
![2,2,2',2'-Tetramethyl-2,2',3,3'-tetrahydro-4,4'-spirobi[chromene]-7,7'-diol](/img/structure/B14661170.png)
